molecular formula C13H26N2O2 B3431184 tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate CAS No. 887586-63-2

tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate

Cat. No. B3431184
CAS RN: 887586-63-2
M. Wt: 242.36 g/mol
InChI Key: DEVQNGIGYDAQMD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Scientific Research Applications

Synthetic Routes and Chemical Synthesis

The compound "tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate" is closely related to derivatives utilized in the synthesis of complex molecules. For instance, its structural analogs play a crucial role in the synthesis of Vandetanib, a therapeutic agent, demonstrating its utility in creating medically significant compounds. The synthesis process involves multiple steps including substitution, deprotection, and cyclization, showcasing the compound's versatility in industrial-scale chemical production for pharmaceuticals (Mi, 2015).

Asymmetric Synthesis and Chiral Chemistry

Chiral sulfinamides, related to the tert-butyl family, are highlighted for their critical role in the stereoselective synthesis of amines and their derivatives. These compounds, including tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate, are instrumental in generating structurally diverse piperidines and other N-heterocycles, fundamental to numerous natural products and therapeutic compounds, showcasing the importance of such chemicals in advancing asymmetric synthesis techniques (Philip et al., 2020).

Environmental and Analytical Applications

Synthetic phenolic antioxidants (SPAs), including tert-butyl derivatives, have been studied for their occurrence, fate, and toxicity in the environment. These studies reveal the widespread use of SPAs in various industries and their detection in numerous environmental matrices. Research on tert-butyl compounds, such as tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate, contributes to understanding their environmental impact, including potential toxicity and human exposure pathways, underscoring the necessity for future research aimed at developing safer and more environmentally friendly antioxidants (Liu & Mabury, 2020).

Biodegradation and Environmental Fate

Research on the biodegradation and environmental fate of ethers, closely related to tert-butyl compounds, provides insight into the microbial degradation pathways and the impact of such compounds on soil and groundwater. This research is crucial for understanding how derivatives of tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate might behave in natural environments and how they can be effectively managed or remediated to prevent environmental contamination (Thornton et al., 2020).

properties

IUPAC Name

tert-butyl 2-(3-aminopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-10-5-4-7-11(15)8-6-9-14/h11H,4-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVQNGIGYDAQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659658, DTXSID501188789
Record name tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 2-(3-aminopropyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate

CAS RN

887586-63-2, 887587-47-5
Record name 1,1-Dimethylethyl 2-(3-aminopropyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887586-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(3-aminopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 2-(3-aminopropyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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